molecular formula C13H7Cl2N3O B5585484 4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5585484
M. Wt: 292.12 g/mol
InChI Key: DTYGLUAGYRUBLM-UHFFFAOYSA-N
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Description

4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research in recent years. Its unique structure and properties make it a promising candidate for a wide range of applications, including as a potential drug candidate. In

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being studied for biological activity, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact toxicity or hazards associated with this compound .

Future Directions

The compound could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its physical, chemical, and biological properties. Further studies could explore its potential applications .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-10-2-1-9(7-11(10)15)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGLUAGYRUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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